cefepime

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC Comparison

Cefepime is a zwitterionic, fourth-generation cephalosporin antibiotic that rapidly penetrates Gram-negative outer membranes and resists hydrolysis by AmpC and ESBL β-lactamases. Its balanced Gram-positive and Gram-negative spectrum—including reliable P. aeruginosa coverage—makes it the preferred empiric monotherapy for febrile neutropenia and a critical carbapenem-sparing option for cUTI when MIC ≤1 µg/mL. Unlike third-generation ceftazidime, cefepime offers superior Gram-positive activity and β-lactamase stability. Procuring GMP-grade, ≥98% purity cefepime ensures consistent, MIC-driven clinical outcomes and supports antimicrobial stewardship goals.

Molecular Formula C19H24N6O5S2
Molecular Weight 480.6 g/mol
CAS No. 149261-27-8
Cat. No. B1233904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefepime
CAS149261-27-8
SynonymsAxépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef
Molecular FormulaC19H24N6O5S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
InChIInChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
InChIKeyHVFLCNVBZFFHBT-ZKDACBOMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.73e-02 g/L

Cefepime (CAS 149261-27-8) Fourth-Generation Cephalosporin: Broad-Spectrum Antibacterial Agent for Clinical and Industrial Procurement


Cefepime is a parenteral, semi-synthetic, broad-spectrum fourth-generation cephalosporin antibiotic with the chemical formula C19H24N6O5S2 and a molecular weight of 480.56 g/mol [1]. It is characterized by a zwitterionic structure that facilitates rapid penetration through the outer membrane of Gram-negative bacteria and enhanced stability against hydrolysis by both AmpC and extended-spectrum β-lactamases (ESBLs) [2]. As a fourth-generation cephalosporin, cefepime exhibits a well-balanced spectrum of activity against both Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa and Enterobacteriaceae, positioning it as a critical agent for empiric therapy in serious hospital-acquired infections and febrile neutropenia [3]. Its unique pharmacological profile is distinct from earlier-generation cephalosporins and even some in-class fourth-generation analogs, making its specific procurement a scientifically justifiable decision [4].

Cefepime Versus Ceftazidime, Cefpirome, and Carbapenems: Why Scientific and Industrial Procurement Demands Precise Compound Selection


Within the cephalosporin class, the fourth-generation designation encompasses multiple compounds that are not interchangeable due to substantial differences in their microbiological spectra, β-lactamase stability, and pharmacokinetic properties [1]. For instance, while ceftazidime is a third-generation cephalosporin with potent anti-pseudomonal activity, it is significantly less stable against certain β-lactamases and has poorer activity against Gram-positive cocci compared to cefepime [2]. Conversely, cefpirome, another fourth-generation cephalosporin, demonstrates a similar spectrum but is often inferior to cefepime in its activity against specific non-fermenters and may exhibit a higher propensity to induce β-lactamase production [3]. Furthermore, the decision to use cefepime over a carbapenem like meropenem is not trivial; cefepime offers a critical 'carbapenem-sparing' option to mitigate selective pressure for carbapenem-resistant organisms, but its efficacy is highly dependent on the minimum inhibitory concentration (MIC) of the infecting pathogen, a nuance that mandates precise compound and formulation selection [4]. The following quantitative evidence details these critical differential points that directly impact therapeutic outcomes and antimicrobial stewardship goals.

Quantitative Differentiation of Cefepime (CAS 149261-27-8) from Key Comparators: An Evidence-Based Procurement Guide


Cefepime Demonstrates Two-Fold Superior In Vitro Activity Against Pseudomonas aeruginosa Compared to Ceftazidime and Cefpirome

In a multicenter study evaluating 150 clinical isolates of Pseudomonas aeruginosa from intensive care and hematology/oncology units, cefepime exhibited an MIC90 of 32 mg/L. This activity was superior to both ceftazidime and cefpirome, each of which demonstrated an MIC90 of 64 mg/L against the same panel of isolates [1]. This indicates that cefepime is twice as potent on average against this critical pathogen compared to these two frequently used alternatives.

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC Comparison

Cefepime's Superior Stability Against AmpC β-Lactamases Enables Effective Carbapenem-Sparing Therapy

A multicenter, real-world study of 458 patients with complicated urinary tract infections (cUTI) caused by cefoxitin-nonsusceptible (presumptive AmpC-producing) Enterobacterales (ESCPM group) found that cefepime and carbapenems had comparable efficacy when the cefepime MIC was ≤ 1 µg/mL. In this subgroup, the 28-day treatment failure risk was statistically similar (adjusted OR 1.791, 95% CI 0.600–5.350, p=0.296) [1]. This evidence supports cefepime's use as a carbapenem-sparing agent for infections caused by AmpC-producing organisms, provided the isolate is highly susceptible (MIC ≤ 1 µg/mL).

β-lactamase Stability Antimicrobial Stewardship Carbapenem-sparing

Cefepime Monotherapy Achieves Comparable Therapeutic Success to Ceftazidime/Amikacin Combination in Febrile Neutropenia

A randomized multicenter study involving 353 neutropenic patients with hematologic malignancies compared cefepime plus amikacin to ceftazidime plus amikacin as first-line therapy for fever. Although both regimens had comparable overall efficacy, a trend in favor of the cefepime regimen was observed in the initial therapeutic success rate (27% vs. 21% for the ceftazidime group) before the addition of glycopeptides [1]. A separate randomized trial in pediatric cancer patients with febrile neutropenia found cefepime monotherapy to be significantly more effective than ceftriaxone-amikacin combination therapy, resulting in a shorter hospital stay and fewer febrile episodes [2].

Febrile Neutropenia Monotherapy Clinical Trial

Cefepime Exhibits Higher Overall Susceptibility Rates Against Pseudomonas aeruginosa Than Meropenem, Doripenem, and Imipenem

In a study evaluating institutional-specific Pseudomonas aeruginosa isolates from critically ill patients, cefepime demonstrated the highest overall susceptibility rate (91%), outperforming meropenem (83%), doripenem (78%), and imipenem (72%) [1]. This suggests that in this specific institution's antibiogram, cefepime is a more reliable empiric choice for suspected P. aeruginosa infections than any of the formulary carbapenems.

Pseudomonas aeruginosa Antimicrobial Susceptibility Carbapenem Comparison

Cefepime and Ceftazidime Exhibit Comparable Safety and Tolerability Profiles in Clinical Trials

A large meta-analysis comparing the safety of various antibiotics found that cefepime monotherapy was associated with a comparable risk of adverse events to ceftazidime monotherapy. Specifically, the risk ratio (RR) for any adverse event with cefepime was 0.94 (95% CI 0.75-1.17), and for ceftazidime it was 0.64 (95% CI 0.53-0.76), both with overlapping confidence intervals indicating no statistically significant difference in safety between the two cephalosporins [1]. A separate pediatric study in pyelonephritis also found similar rates of drug-related adverse events (9% for cefepime vs. 7% for ceftazidime) [2].

Adverse Events Safety Profile Tolerability

Cefepime Penetrates the Blood-Brain Barrier at Concentrations Twice Those of Cefotaxime and Moxalactam

In a study of neonatal rats, the pharmacokinetics of cefepime were similar to those of ceftazidime, and both compounds penetrated well into the cerebrospinal fluid (CSF) and brain tissues. Notably, the relative CSF concentrations of cefepime and ceftazidime were twice as high as those of cefotaxime and moxalactam [1]. This superior penetration was associated with high efficacy in experimental meningitis models, where cefepime was found to be the most active compound against Streptococcus pneumoniae and S. agalactiae meningitis in neonatal rats [2].

Cerebrospinal Fluid Penetration Meningitis Pharmacokinetics

Cefepime (CAS 149261-27-8) Application Scenarios for Research, Clinical, and Industrial Procurement


Empiric Therapy in Febrile Neutropenia: Cefepime Monotherapy as a Standard of Care

Based on clinical trial evidence showing comparable or superior efficacy to combination regimens, cefepime is a preferred agent for empiric monotherapy in adult and pediatric patients with febrile neutropenia [1]. This application is supported by randomized controlled trials demonstrating a trend towards higher initial therapeutic success rates compared to ceftazidime-containing regimens [2] and significantly improved outcomes over ceftriaxone-amikacin combinations in children [3]. Procurement of high-quality, GMP-grade cefepime is essential for oncology and hematology units managing this high-risk patient population.

Carbapenem-Sparing Strategy for AmpC-Producing Enterobacterales Infections

For complicated urinary tract infections (cUTI) caused by cefoxitin-nonsusceptible (presumptive AmpC-producing) Enterobacterales (ESCPM organisms), cefepime serves as a critical carbapenem-sparing option. The decision to use cefepime should be guided by local susceptibility data, with evidence indicating comparable efficacy to carbapenems when the cefepime MIC is ≤ 1 µg/mL [4]. This application is vital for antimicrobial stewardship programs aiming to reduce the selective pressure for carbapenem-resistant organisms. Procurement should focus on formulations with validated potency and purity to ensure accurate dosing at this MIC threshold.

Targeted Therapy for Pseudomonas aeruginosa Infections in Institutions with High Cefepime Susceptibility

Institutional antibiograms are critical for guiding therapy. Evidence demonstrates that in some healthcare settings, cefepime exhibits higher overall susceptibility rates against P. aeruginosa (up to 91%) than even carbapenems like meropenem (83%) or imipenem (72%) [5]. For institutions with similar susceptibility patterns, cefepime is the preferred first-line agent for suspected or confirmed P. aeruginosa infections. Procuring cefepime from a reliable source with consistent quality is paramount for achieving predictable clinical outcomes in these serious infections.

Treatment of Bacterial Meningitis with Improved CNS Penetration

Cefepime's ability to penetrate the blood-brain barrier at concentrations twice that of cefotaxime and moxalactam makes it a valuable agent for treating bacterial meningitis, particularly in cases caused by S. pneumoniae [6]. This pharmacokinetic advantage supports its use in neurosurgical patients and those with compromised blood-brain barriers. Research institutions and hospital pharmacies should prioritize cefepime formulations that are stable and can be reliably administered to achieve the high CSF concentrations required for treating central nervous system infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for cefepime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.